molecular formula C25H20N2O6S B11569801 ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11569801
M. Wt: 476.5 g/mol
InChI Key: VBRRCUOAGKTSNK-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be achieved through a multicomponent reaction process. One efficient method involves the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This reaction proceeds under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other chromeno-pyrrole derivatives, such as:

These compounds share similar structural motifs but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a thiazole ring, a pyrrole moiety, and a hydroxyphenyl group. Its molecular formula is C27H24N2O7SC_{27}H_{24}N_2O_7S with a molecular weight of 520.56 g/mol. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and pyrrole exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis . The specific compound under review has not been extensively tested in isolation; however, its structural components suggest potential efficacy against microbial infections.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyrrole Derivative APseudomonas putida77 µM
Pyrrole Derivative BMycobacterium tuberculosis5 µM

Anticancer Activity

The compound has been explored for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation by modulating various signaling pathways. For example, compounds similar to this compound have shown promise in targeting cancer stem cells and enhancing apoptosis in tumor cells .

Case Study:
A recent study highlighted the efficacy of a related thiazole derivative in inducing apoptosis in breast cancer cells. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazole compounds have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound may possess similar properties due to its structural characteristics.

The biological activities of this compound are likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Modulation of Gene Expression: It can influence the expression of genes related to apoptosis and inflammation.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-4-32-24(31)22-13(3)26-25(34-22)27-19(14-6-8-15(28)9-7-14)18-20(29)16-11-12(2)5-10-17(16)33-21(18)23(27)30/h5-11,19,28H,4H2,1-3H3

InChI Key

VBRRCUOAGKTSNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)O)C

Origin of Product

United States

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